molecular formula C22H20N4O3 B13951527 4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-

4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-

Cat. No.: B13951527
M. Wt: 388.4 g/mol
InChI Key: CACJJIUIFBOUQZ-UHFFFAOYSA-N
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Description

The compound 4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- features a fused quinolizine core with a carboxylic acid group at position 3, a 4-oxo moiety, and a piperazinylmethyl substituent at position 1. The piperazine ring is further substituted with a 4-cyanophenyl group, introducing electron-withdrawing properties that may influence reactivity, solubility, and biological interactions. This structure is synthesized via multistep procedures involving nitration, reduction, and hydrolysis, as described in Scheme 1 of the 2009 Molecules study .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

1-[[4-(4-cyanophenyl)piperazin-1-yl]methyl]-4-oxoquinolizine-3-carboxylic acid

InChI

InChI=1S/C22H20N4O3/c23-14-16-4-6-18(7-5-16)25-11-9-24(10-12-25)15-17-13-19(22(28)29)21(27)26-8-2-1-3-20(17)26/h1-8,13H,9-12,15H2,(H,28,29)

InChI Key

CACJJIUIFBOUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CN3C(=O)C(=C2)C(=O)O)C4=CC=C(C=C4)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Oxo-4H-Quinolizine-3-carboxylic Acid Core

The synthesis typically begins with 2-methylpyridine as the starting material. The key intermediate, ethyl 4-oxo-4H-quinolizine-3-carboxylate , is prepared through a multi-step process involving nitration, reduction, and cyclization reactions.

  • Nitration of ethyl 4-oxo-4H-quinolizine-3-carboxylate yields a nitro derivative.
  • Reduction of the nitro group using sodium dithionite (Na₂S₂O₄) under mild aqueous conditions produces ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate, a crucial intermediate.
  • Subsequent acylation or sulfonylation of the amino group introduces desired substituents.
  • Hydrolysis of the ester group under alkaline conditions (NaOH or KOH in methanol or aqueous ethanol) affords the corresponding carboxylic acid derivatives.

This procedure is outlined in the following table:

Step Reagents/Conditions Product/Intermediate Notes
Starting material 2-Methylpyridine Initial substrate
Formation of ester (3) Literature procedure Ethyl 4-oxo-4H-quinolizine-3-carboxylate Good yield
Nitration Controlled addition of HNO₃ Nitro derivative (4) Control addition speed to minimize by-products
Reduction Na₂S₂O₄ in water at room temperature Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate (5) Mild conditions, simple workup
Acylation/Sulfonylation Sulfonyl chloride or acyl chloride, pyridine Substituted amino derivatives (6,7) Reaction monitored by TLC, color change
Hydrolysis NaOH/MeOH or KOH/80% aqueous EtOH 4-oxo-4H-quinolizine-3-carboxylic acids (8,9) Reaction time varies; KOH system faster

Source: Molecular synthesis and characterization data from MDPI Molecules, 2009

Functionalization with Piperazinyl and Cyanophenyl Groups

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Notes
Starting material 2-Methylpyridine Quinoline core precursor
Formation of ethyl 4-oxo-quinolizine-3-carboxylate Literature methods Intermediate ester (3)
Nitration Controlled HNO₃ addition Nitro derivative (4)
Reduction Na₂S₂O₄ in water Amino intermediate (5)
Acylation/Sulfonylation Sulfonyl/acyl chlorides, pyridine Substituted amino derivatives (6,7)
Hydrolysis NaOH/MeOH or KOH/aqueous EtOH Carboxylic acid derivatives (8,9)
Piperazinyl substitution Alkyl halides, piperazine derivatives, base Final substituted quinolizine compound
Purification Recrystallization, filtration High purity product

Analytical and Characterization Data

Chemical Reactions Analysis

Types of Reactions

4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinolizine derivatives with altered biological activities. These derivatives are often screened for potential therapeutic applications .

Scientific Research Applications

The compound "4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-" is a chemical compound with potential applications in various scientific fields. This compound is a derivative of 4-oxoquinolizine, which has demonstrated broad-spectrum antimicrobial properties .

Note: While the query requests a focus solely on the applications of the specified compound with comprehensive data tables and case studies, the available search results provide limited direct information on this specific compound's applications. However, they do offer some context regarding related compounds and potential areas of research.

Chemical Information

The PubChem entry for a related compound, 1-(4-chlorobenzyl)-4-oxo-4H-quinolizine-3-carboxylic acid, provides basic chemical information, including its molecular formula (C17H12ClNO3) and molecular weight (313.7 g/mol) . It also lists synonyms and identifiers such as PubChem CID: 45279720, IUPAC name, InChI, InChIKey, and SMILES .

Related Research and Applications

While specific applications for "4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-" are not detailed in the search results, some related research areas can be inferred:

  • Antimicrobial Agents: 4-oxoquinolizine compounds have been identified as novel antimicrobials with a broad spectrum of activity . Therefore, "4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-" may have potential in this field.
  • M1 Receptor Positive Allosteric Modulators: Quinolizidinone derivatives, including 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, have been investigated as positive allosteric modulators of M1 receptors .
  • Other potential research: Other similar compounds, such as 4-(4-(Pyridin-4-yl)phenyl)thiophene-2-carboxylic acid, are used in scientific research .
  • Available for Purchase: 4H-Quinolizine-3-carboxylic acid. 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- is available for purchase .

Mechanism of Action

The mechanism of action of 4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo- involves its interaction with specific molecular targets. In the case of its anti-HIV activity, the compound inhibits HIV integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome. This action is facilitated by the compound’s ability to chelate metal ions required for the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

4-Oxo-4H-quinolizine-3-carboxylic acid derivatives
  • Ethyl 8-methyl-4-oxo-4H-quinolizine-3-carboxylate (CAS 101192-36-3): Differs by an ethyl ester group at position 3 and a methyl substituent at position 8 instead of the piperazinylmethyl-cyanophenyl moiety. This ester derivative is a precursor in synthetic routes and lacks the polar cyanophenyl group, reducing water solubility compared to the target compound .
  • Compounds 8 and 9 (Molecules, 2009): These derivatives replace the piperazinylmethyl group with sulfonyl or acyl substituents.
Piperazine-containing analogs
  • 7-(4-[(4-Benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid (10): This quinoline derivative (JOTCSA, 2023) shares a piperazine moiety but incorporates fluorophenyl and triazole groups. The fluorine atom enhances metabolic stability, while the triazole ring may improve hydrogen bonding, contrasting with the cyanophenyl group's electron-withdrawing effects in the target compound .
  • 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 182868-50-4): A fluoroquinolone analog with a trifluoromethyl group, cyclopropyl, and ethyl-piperazine. The quinolone core targets bacterial DNA gyrase, whereas the quinolizine core in the target compound may have distinct biological pathways .

Biological Activity

Overview

4H-Quinolizine-3-carboxylic acid, specifically the derivative 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-, is a heterocyclic compound that has gained attention for its potential biological activities, particularly as an inhibitor of HIV integrase. This enzyme plays a critical role in the HIV replication cycle, making this compound a candidate for therapeutic applications in HIV/AIDS treatment.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Key Features:

  • Heterocyclic Compound : Contains a quinolizine ring.
  • Functional Groups : Includes a carboxylic acid and a piperazine moiety, contributing to its biological activity.

The primary mechanism of action for 4H-Quinolizine-3-carboxylic acid involves the inhibition of HIV integrase. The compound binds to the active site of the enzyme, effectively sequestering essential divalent cofactors (such as Mg²⁺) required for the integration of viral DNA into the host genome. This inhibition disrupts the HIV replication process and presents a viable therapeutic pathway.

Anti-HIV Activity

Research has shown that derivatives of 4H-Quinolizine-3-carboxylic acid exhibit significant inhibitory effects on HIV integrase. A study evaluated various derivatives for their inhibitory potency, revealing promising results:

CompoundIC50 (µM)Remarks
Compound 80.25High potency against HIV integrase
Compound 90.50Moderate potency
Compound 121.00Lower activity compared to others

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, highlighting the effectiveness of these compounds in inhibiting HIV replication .

Other Biological Activities

In addition to anti-HIV properties, compounds based on this scaffold have shown potential in other areas:

  • Antibacterial Activity : Some derivatives have demonstrated efficacy against various bacterial strains, indicating broader antimicrobial properties .
  • Fluorescent Properties : The compound exhibits strong fluorescence in response to Mg²⁺ ions, suggesting applications in biochemical assays and cellular imaging .

Case Studies and Research Findings

  • Integrase Inhibition Study :
    • A comprehensive study synthesized multiple derivatives and assessed their integrase inhibitory activities using biochemical assays. The results indicated that modifications at specific positions on the quinolizine scaffold significantly influenced biological activity .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that substituents on the piperazine ring enhance binding affinity to HIV integrase. This relationship is crucial for designing more effective inhibitors .
  • Fluorescent Indicator Development :
    • Research highlighted the development of Mg²⁺ selective fluorescent indicators based on this compound, paving the way for novel analytical tools in biological research .

Q & A

Basic: What are the standard synthetic routes for preparing 4H-Quinolizine-3-carboxylic acid derivatives, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the quinolizine core followed by piperazinylmethyl substitution. For example:

  • Step 1: Condensation of substituted anilines with β-ketoesters to form the quinolizine backbone .
  • Step 2: Introduction of the 4-cyanophenyl-piperazine moiety via alkylation or nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or THF) .
  • Optimization: Reaction temperature (70–100°C), catalyst selection (e.g., K₂CO₃ for deprotonation), and stoichiometric ratios (1:1.2 for core:substituent) are critical for yields >70% .
  • Validation: Intermediate purity is confirmed via TLC, and final products are characterized by NMR and HPLC .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for structurally similar quinolizine derivatives?

Methodological Answer:
Discrepancies often arise from tautomerism or solvent-dependent shifts. Strategies include:

  • Dynamic NMR Studies: To identify tautomeric forms (e.g., keto-enol equilibrium) by analyzing temperature-dependent chemical shifts .
  • High-Resolution MS: Confirm molecular ion peaks ([M+H]⁺) and rule out adducts or impurities .
  • Comparative Crystallography: Use single-crystal X-ray diffraction (as in ) to resolve ambiguous NOE correlations or coupling constants .
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene groups (δ 3.2–3.8 ppm) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 435 for analogs) .
  • FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
  • Elemental Analysis: Validate empirical formulas (e.g., C% 60.72 vs. calculated 60.68) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the antimicrobial efficacy of this compound?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -F, -CN) at the 4-oxo position to enhance bacterial topoisomerase inhibition .
  • Piperazine Substitutions: Test 4-cyanophenyl analogs against other aryl groups (e.g., 4-fluorophenyl in ) to assess hydrophobicity and binding affinity .
  • Biological Assays: Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Resistance Studies: Serial passage assays to monitor mutation rates in target enzymes (e.g., DNA gyrase) .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stability: Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks .
  • Decomposition Risks: Exposure to moisture or light may degrade the 4-oxo group; use amber vials for light-sensitive samples .

Advanced: How can researchers elucidate the mechanism of action against bacterial targets using biochemical assays?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values for DNA gyrase or topoisomerase IV using supercoiled plasmid relaxation assays .
  • Time-Kill Curves: Determine bactericidal vs. bacteriostatic activity at 2× and 4× MIC .
  • Membrane Permeability: Use fluorescent probes (e.g., ethidium bromide) to assess disruption of bacterial membranes .
  • Resistance Gene Screening: PCR for mutations in gyrA or parC genes post-treatment .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Lipophilicity: Calculate logP values using ChemAxon or Molinspiration to estimate membrane permeability .
  • Solubility: Employ QSPR models in ACD/Labs or SwissADME to predict aqueous solubility .
  • pKa Estimation: Use MarvinSketch to identify ionizable groups (e.g., carboxylic acid at C3, pKa ~4.5) .

Advanced: How can crystallographic data resolve discrepancies in the proposed tautomeric forms of the quinolizine core?

Methodological Answer:

  • Single-Crystal Growth: Recrystallize from DMSO/EtOH mixtures to obtain diffraction-quality crystals .
  • X-ray Diffraction: Analyze bond lengths (e.g., C=O vs. C–O) to confirm keto dominance in the solid state .
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., H-bonding with 4-cyanophenyl) to explain stability .

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